molecular formula C15H15NO2 B3060543 N-(3-methoxyphenyl)-2-phenylacetamide CAS No. 50916-19-3

N-(3-methoxyphenyl)-2-phenylacetamide

Cat. No.: B3060543
CAS No.: 50916-19-3
M. Wt: 241.28 g/mol
InChI Key: XTRFKRQPUNYSMZ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 3-methoxyaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

3-Methoxyaniline+Phenylacetyl chlorideThis compound+HCl\text{3-Methoxyaniline} + \text{Phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methoxyaniline+Phenylacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxyphenyl)-2-phenylacetamide.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-(3-Hydroxyphenyl)-2-phenylacetamide

    Reduction: N-(3-Methoxyphenyl)-2-phenylethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-2-phenylacetamide can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)-2-phenylacetamide: This compound has a methoxy group at the para position, which can lead to different reactivity and binding properties.

    N-(3-Hydroxyphenyl)-2-phenylacetamide: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s chemical and biological properties.

    N-(3-Methoxyphenyl)-2-phenylethylamine: The reduction product of this compound, which has different pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and amide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(11-14)16-15(17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFKRQPUNYSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355269
Record name N-(3-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50916-19-3
Record name N-(3-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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